Superior Bronsted Acidity (Lower pKa) vs. 5-Methoxyindazole
The carboxylic acid group at the 6-position confers significantly enhanced acidity compared to the non-carboxylated indazole core. This is a critical differentiation for solubility in aqueous buffers and for its use as a nucleophile in amide coupling reactions, which are fundamental in medicinal chemistry. The target compound exhibits a predicted pKa of 3.88, enabling deprotonation under mild basic conditions for salt formation or conjugation . In contrast, the comparator 5-methoxyindazole, which lacks the carboxylic acid moiety, has a much higher predicted pKa of 13.61, existing predominantly in its neutral, less soluble form under physiological and standard reaction conditions .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.88 ± 0.30 (Predicted) |
| Comparator Or Baseline | 5-Methoxyindazole (CAS 94444-96-9), pKa = 13.61 ± 0.40 (Predicted) |
| Quantified Difference | ΔpKa = -9.73, representing a >9 orders of magnitude difference in acid strength |
| Conditions | Predicted values based on chemical structure using standard computational algorithms |
Why This Matters
The significantly lower pKa enables predictable, high-yielding amide couplings and etherifications at room temperature, whereas 5-methoxyindazole cannot be activated in the same manner without harsher, less selective conditions.
